Imaging localized electric fields with nanometer precision through tip-enhanced Raman scattering†
Chemical Communications Pub Date: 2017-05-05 DOI: 10.1039/C7CC02593A
Abstract
Tip-enhanced Raman scattering (TERS) can be used to image plasmon-enhanced local electric field variations with extremely high spatial resolution under ambient conditions. This is illustrated through TERS images recorded using a silver atomic force microscope tip coated with strategically selected molecular reporters and used to image a sputtered silver film.
![Graphical abstract: Imaging localized electric fields with nanometer precision through tip-enhanced Raman scattering](http://scimg.chem960.com/usr/1/C7CC02593A.jpg)
![Imaging localized electric fields with nanometer precision through tip-enhanced Raman scattering†](https://scimg.chem960.com/usr/1/C7CC02593A.jpg)
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